Cas no 1064653-73-1 (8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline)

8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline 化学的及び物理的性質
名前と識別子
-
- Quinoline, 8-(4-piperidinyl)-3-[[3-(1-pyrrolidinyl)phenyl]sulfonyl]-
- 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline
-
- MDL: MFCD31735788
- インチ: 1S/C24H27N3O2S/c28-30(29,21-7-4-6-20(16-21)27-13-1-2-14-27)22-15-19-5-3-8-23(24(19)26-17-22)18-9-11-25-12-10-18/h3-8,15-18,25H,1-2,9-14H2
- InChIKey: TXMXAASHOFGYMC-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2C2CCNCC2)C=C(S(C2=CC=CC(N3CCCC3)=C2)(=O)=O)C=1
8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316181-0.1g |
8-(piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline |
1064653-73-1 | 0.1g |
$4689.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051875-100mg |
8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline |
1064653-73-1 | 95% | 100mg |
¥23387.0 | 2023-04-06 | |
Ambeed | A1092129-100mg |
8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline |
1064653-73-1 | 95% | 100mg |
$3409.0 | 2024-04-26 | |
Enamine | EN300-316181-0.05g |
8-(piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline |
1064653-73-1 | 0.05g |
$3892.0 | 2023-09-05 |
8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline 関連文献
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 1064653-73-1 and Product Name: 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline
The compound with the CAS number 1064653-73-1 and the product name 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The intricate scaffold of this molecule, featuring a benzenesulfonylquinoline core linked to piperidine and pyrrolidine moieties, positions it as a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. Quinoline-based compounds have a long history of use in medicine, with several well-known drugs derived from this class exhibiting potent biological activities. The introduction of substituents such as benzenesulfonyl groups and heterocyclic amines like piperidine and pyrrolidine further enhances the pharmacological profile of these derivatives. Specifically, the 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline structure combines the favorable properties of quinoline with the bioisosteric advantages of piperidine and pyrrolidine, making it an attractive scaffold for drug discovery.
The synthesis of 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The benzenesulfonyl group is typically introduced through sulfonylation reactions, while the piperidine and pyrrolidine moieties are incorporated via nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis and improve efficiency. These methods not only enhance the scalability of production but also allow for greater flexibility in modifying the molecular structure.
One of the most compelling aspects of 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline is its potential as an inhibitor of key biological targets. Research has demonstrated that quinoline derivatives can interact with various enzymes and receptors, leading to therapeutic effects. The presence of both piperidine and pyrrolidine substituents may enhance binding affinity and selectivity, making this compound a valuable tool for studying enzyme mechanisms and developing novel inhibitors. For instance, studies have shown that quinoline-based compounds can inhibit enzymes involved in cancer progression, inflammation, and infectious diseases.
In the realm of oncology, quinoline derivatives have shown promise as anti-cancer agents. The ability of these compounds to disrupt critical signaling pathways in cancer cells has been extensively studied. 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline, with its unique structural features, may exhibit similar properties while offering improved efficacy and reduced toxicity compared to existing drugs. Preclinical studies have begun to explore its potential in inhibiting tyrosine kinases, which are often overexpressed in cancer cells and play a crucial role in tumor growth and metastasis.
The compound's interaction with biological targets is further enhanced by its solubility characteristics. The presence of polar functional groups such as sulfonyl groups improves water solubility, which is essential for drug bioavailability. This property is particularly important for oral administration, where poor solubility can limit absorption and therapeutic effectiveness. By optimizing the molecular structure, researchers can achieve a balance between solubility and stability, ensuring that the drug remains effective throughout its shelf life.
Computational modeling has played a crucial role in understanding the pharmacological properties of 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline. Molecular dynamics simulations have been used to predict how this compound interacts with biological targets at an atomic level. These simulations provide insights into binding affinities, enzyme kinetics, and potential side effects. By leveraging computational tools, researchers can accelerate the drug discovery process by identifying promising candidates before conducting expensive wet-lab experiments.
The development of new therapeutic agents is often hampered by challenges such as drug resistance and off-target effects. However, compounds like 8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yb benzenesulfonylquinoline) offer a fresh perspective by combining multiple pharmacophores into a single molecule. This approach can lead to more robust drugs that are less likely to develop resistance over time. Additionally, by carefully designing the molecular structure to minimize interactions with non-target proteins, researchers can reduce side effects and improve patient outcomes.
In conclusion,8-(piperidin 4 y 11 - 31 - (py rroli d i n - 11 y ) b en zenes ul fon y lquino line represents a significant advancement in pharmaceutical research due to its complex molecular structure and potential therapeutic applications。 Further studies are warranted to fully elucidate its pharmacological properties and explore its clinical potential。 With continued research efforts, this compound could emerge as a valuable tool in treating various diseases, offering hope for improved patient care。
1064653-73-1 (8-(piperidin-4-yl)-3-3-(pyrrolidin-1-yl)benzenesulfonylquinoline) 関連製品
- 1379526-99-4(tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate)
- 1201-08-7(8-Bromo-2-methylquinolin-4-ol)
- 1443343-40-5(1-(2-methylpropoxy)-3-methylsulfanylbenzene)
- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)
- 307326-27-8(N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide)
- 1261943-33-2(6-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid)
- 2639463-05-9(7-bromo-3H-1,2,3triazolo4,5-cpyridine hydrochloride)
- 62983-70-4(DI-beta-D-Xylopyranosylamine)
- 1696921-84-2(3-(2-bromo-5-fluorophenyl)-3-hydroxypropanenitrile)
- 894036-98-7(1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea)
